molecular formula C7H3BrF3NO2 B13472021 1-Bromo-4-(difluoromethyl)-2-fluoro-5-nitrobenzene

1-Bromo-4-(difluoromethyl)-2-fluoro-5-nitrobenzene

Cat. No.: B13472021
M. Wt: 270.00 g/mol
InChI Key: FVFGREFRKOPOJZ-UHFFFAOYSA-N
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Description

1-Bromo-4-(difluoromethyl)-2-fluoro-5-nitrobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-4-(difluoromethyl)-2-fluoro-5-nitrobenzene typically involves multi-step organic reactions. One common method is the halogenation of a difluoromethyl-substituted benzene derivative, followed by nitration. The reaction conditions often require the use of strong acids, such as sulfuric acid, and halogenating agents like bromine or N-bromosuccinimide. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Bromo-4-(difluoromethyl)-2-fluoro-5-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.

Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-4-(difluoromethyl)-2-fluoro-5-nitrobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(difluoromethyl)-2-fluoro-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively. The difluoromethyl group can influence the compound’s reactivity and stability by altering the electron density on the benzene ring. These interactions can affect various molecular pathways, making the compound useful in different applications .

Comparison with Similar Compounds

1-Bromo-4-(difluoromethyl)-2-fluoro-5-nitrobenzene can be compared with other halogenated aromatic compounds such as:

Properties

Molecular Formula

C7H3BrF3NO2

Molecular Weight

270.00 g/mol

IUPAC Name

1-bromo-4-(difluoromethyl)-2-fluoro-5-nitrobenzene

InChI

InChI=1S/C7H3BrF3NO2/c8-4-2-6(12(13)14)3(7(10)11)1-5(4)9/h1-2,7H

InChI Key

FVFGREFRKOPOJZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])C(F)F

Origin of Product

United States

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